molecular formula C14H16BNO5 B15280258 2-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)-2-(4-methylphenyl)acetaldehyde

2-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)-2-(4-methylphenyl)acetaldehyde

Cat. No.: B15280258
M. Wt: 289.09 g/mol
InChI Key: WGXNZHJLDBSTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)-2-(4-methylphenyl)acetaldehyde is a useful research compound. Its molecular formula is C14H16BNO5 and its molecular weight is 289.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound “2-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)-2-(4-methylphenyl)acetaldehyde” is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including anticancer properties, antioxidant effects, and other relevant pharmacological actions based on diverse research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with multiple functional groups, which may contribute to its biological properties. The presence of the boron atom and the dioxo moieties suggests potential interactions with biological targets, particularly in enzymatic systems.

Structural Formula

  • Molecular Formula : C15H18BNO5
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies on benzodioxole derivatives have shown promising results against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Activity
2aHep3B3.94Strong
2bHep3B9.12Moderate
DoxorubicinHep3B0.5Control

The compound 2a demonstrated potent cytotoxicity, indicating its potential as a chemotherapeutic agent . Further studies are needed to elucidate the mechanisms of action and the specific pathways involved in its anticancer effects.

Antioxidant Activity

Antioxidant properties are critical for compounds that may mitigate oxidative stress in biological systems. The DPPH assay is commonly used to evaluate antioxidant capacity.

CompoundDPPH Scavenging Activity (%)
2a72%
2b55%
Trolox85% (Standard)

The synthesized compounds showed varying degrees of antioxidant activity, with compound 2a exhibiting significant scavenging ability against DPPH radicals .

Mechanistic Insights

The biological activity of the compound may be attributed to its ability to induce apoptosis in cancer cells and modulate oxidative stress pathways. Flow cytometry analyses revealed that compound 2a could significantly alter cell cycle progression in Hep3B cells, suggesting a mechanism involving G2-M phase arrest .

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of new compounds. Research on similar bicyclic compounds has indicated their effectiveness in tumor inhibition in animal models. For example, derivatives of benzodioxole were tested on human COLO 205 cancer cells, demonstrating significant antitumor effects .

Comparative Studies

Comparative studies with established chemotherapeutics like Doxorubicin provide context for evaluating new compounds' efficacy. The relative potency of the synthesized derivatives can guide future drug development efforts.

Properties

Molecular Formula

C14H16BNO5

Molecular Weight

289.09 g/mol

IUPAC Name

2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)-2-(4-methylphenyl)acetaldehyde

InChI

InChI=1S/C14H16BNO5/c1-10-3-5-11(6-4-10)12(9-17)15-16(2,7-13(18)20-15)8-14(19)21-15/h3-6,9,12H,7-8H2,1-2H3

InChI Key

WGXNZHJLDBSTCS-UHFFFAOYSA-N

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C(C=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.